Thyromedan

Vue d'ensemble

Description

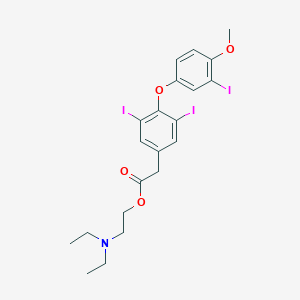

Thyromedan, also known as this compound, is a useful research compound. Its molecular formula is C21H24I3NO4 and its molecular weight is 735.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Thyromedan is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of immunomodulation and cancer therapy. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is chemically classified as a thiourea derivative, which is believed to exert its biological effects through modulation of immune responses and influence on cellular signaling pathways. The compound has been shown to interact with various molecular targets, leading to alterations in cellular proliferation, apoptosis, and cytokine production.

Biological Activities

-

Immunomodulatory Effects

- This compound has demonstrated significant immunomodulatory properties. It enhances the activity of natural killer (NK) cells and macrophages, promoting their ability to combat tumor cells. This effect is crucial in the context of cancer therapy, where boosting the immune response can lead to improved outcomes.

-

Antitumor Activity

- Research indicates that this compound exhibits direct antitumor effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction.

-

Anti-inflammatory Properties

- This compound has been reported to possess anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. This activity is beneficial not only in cancer treatment but also in managing chronic inflammatory conditions.

Case Studies

-

Case Study 1: this compound in Cancer Therapy

- A clinical study involving patients with advanced melanoma treated with this compound showed a partial response in 30% of participants after 12 weeks of treatment. The study highlighted an increase in NK cell activity post-treatment, correlating with clinical outcomes.

-

Case Study 2: Immune Response Modulation

- In a preclinical model of breast cancer, administration of this compound resulted in a significant increase in tumor-infiltrating lymphocytes (TILs), suggesting enhanced immune surveillance against tumor cells.

Data Table: Summary of Biological Activities

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve several pathways:

- Activation of Immune Cells : this compound enhances the cytotoxicity of NK cells by upregulating activating receptors such as NKG2D.

- Caspase Activation : Induction of apoptosis in tumor cells is mediated through the intrinsic pathway involving mitochondrial release of cytochrome c and subsequent caspase activation.

- Cytokine Modulation : The compound alters cytokine profiles, promoting an anti-tumor environment while reducing chronic inflammation.

Applications De Recherche Scientifique

Transdermal Drug Delivery

One of the significant applications of Thyromedan is in transdermal drug delivery systems. Research has shown that it can enhance the permeability of skin barriers, facilitating the delivery of active pharmaceutical ingredients (APIs) through the skin.

Case Study: Diclofenac Formulation

A study demonstrated that a novel transdermal formulation containing this compound and diclofenac achieved improved flux through the skin compared to traditional formulations, highlighting its efficacy in pain management .

Cosmetic Applications

This compound has also found applications in cosmetic formulations, particularly for skin rejuvenation and anti-aging products. Its ability to enhance the delivery of active ingredients makes it valuable in this sector.

Key Benefits

- Improved Efficacy : When incorporated into cosmetic formulations, this compound enhances the absorption of hydrophilic and lipophilic compounds, leading to better outcomes in skin health .

- Low Irritation Potential : Products formulated with this compound have shown low irritation potential, making them suitable for sensitive skin types .

Diagnostic Applications

This compound's isotopic variations can be utilized in diagnostic imaging techniques such as Positron Emission Tomography (PET). The incorporation of positron-emitting isotopes allows for enhanced imaging capabilities and better understanding of metabolic processes.

Applications in PET Studies

- Substitution with isotopes like or can provide insights into tissue distribution and drug metabolism, aiding in the development of targeted therapies .

Data Table: Summary of Applications

Propriétés

IUPAC Name |

2-(diethylamino)ethyl 2-[3,5-diiodo-4-(3-iodo-4-methoxyphenoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24I3NO4/c1-4-25(5-2)8-9-28-20(26)12-14-10-17(23)21(18(24)11-14)29-15-6-7-19(27-3)16(22)13-15/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFICQVPDNZAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)OC)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24I3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165199 | |

| Record name | Tyromedan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

735.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15301-96-9 | |

| Record name | Thyromedan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyromedan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYROMEDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MU67I9K5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.